N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide
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Overview
Description
N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide is a complex organic compound that features a pyridine ring, an isoxazole ring, and a tetrahydronaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a reaction between α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with 2-aminopyridine.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but differ in the other substituents.
Isoxazole Derivatives: Compounds with the isoxazole ring but different substituents.
Uniqueness
N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-pyridin-2-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-18-7-3-4-10-20-18)16-12-17(24-22-16)15-9-8-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,20,21,23) |
InChI Key |
WFARNFZPBYZCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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